molecular formula C14H13ClO2 B6379926 5-(3-Chloro-2-methylphenyl)-2-methoxyphenol CAS No. 1261901-10-3

5-(3-Chloro-2-methylphenyl)-2-methoxyphenol

Cat. No.: B6379926
CAS No.: 1261901-10-3
M. Wt: 248.70 g/mol
InChI Key: MGFVZAJRGKGHLF-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)-2-methoxyphenol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a methoxyphenol moiety

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-11(4-3-5-12(9)15)10-6-7-14(17-2)13(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFVZAJRGKGHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685594
Record name 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-10-3
Record name 3'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenol and 2-methoxyphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the two phenolic compounds.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Chloro-2-methylphenyl)-2-methoxyphenol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone and other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Oxidative Stress: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenol: Shares the chloro-substituted phenyl ring but lacks the methoxy group.

    2-Methoxyphenol: Contains the methoxyphenol moiety but lacks the chloro-substituted phenyl ring.

    4-Chloro-2-methoxyphenol: Similar structure with the chloro group in a different position.

Uniqueness

5-(3-Chloro-2-methylphenyl)-2-methoxyphenol is unique due to the specific positioning of the chloro and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

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